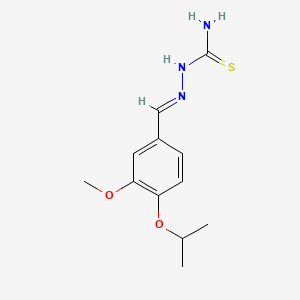![molecular formula C15H13F3N2O2 B5513517 N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and related compounds involves several key steps and reagents. Directed lithiation, for instance, is a common approach where N,N-dimethylurea derivatives are lithiated with n-BuLi in THF, leading to high yields of substituted products (Smith et al., 2013). Cyclocondensation reactions have also been reported as a method for synthesizing pyrimidinones with similar structural motifs, indicating the versatility in synthesizing compounds with urea functionalities (Bonacorso et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea often features intricate intermolecular interactions. For instance, the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea highlights the importance of hydrogen bonding in stabilizing such molecules (Choi et al., 2011).
Applications De Recherche Scientifique
1. Potential in Cancer Treatment
N,N'-diarylureas, including N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been identified as potent activators of eIF2α kinase heme regulated inhibitor. These compounds inhibit cancer cell proliferation and are considered potential leads for developing potent, non-toxic, and target-specific anti-cancer agents. Optimization of these compounds has been undertaken to improve solubility while preserving biological activity (Denoyelle et al., 2012).
2. Crystal Structure and Hydrogen Bonding
The crystal structure of compounds similar to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, like metobromuron, has been analyzed. These studies reveal details about dihedral angles, hydrogen bonding, and molecular interactions, contributing to understanding how structural features affect the compound's properties and potential applications (Kang et al., 2015).
3. Antimicrobial and Electrochemical Applications
Research has explored the degradation of antimicrobials like triclosan and triclocarban, chemically related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, using electro-Fenton systems. These studies highlight potential applications in environmental science and electrochemistry, particularly in wastewater treatment and pollution control (Sirés et al., 2007).
4. Enzyme Inhibition and Anticancer Investigations
Unsymmetrical urea derivatives, including variants of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been synthesized and subjected to enzyme inhibition assays. They showed varying degrees of inhibition of enzymes like urease and β-glucuronidase. Additionally, some of these compounds exhibited in vitro anticancer activity, indicating their potential as therapeutic agents (Mustafa et al., 2014).
5. Nonlinear Optical Properties
Studies on derivatives of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea have revealed their potential in nonlinear optical applications. These properties are crucial for developing advanced materials for photonics and telecommunications (Maidur et al., 2017).
6. Cytokinin-Like Activity in Plant Biology
Certain urea derivatives, including those chemically related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This discovery has implications for agricultural and horticultural practices, particularly in plant morphogenesis studies (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-4-2-3-12(9-13)20-14(21)19-11-7-5-10(6-8-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKENSPVKLNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)
![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)